![molecular formula C12H19NO3 B6635084 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid (MMCC) is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMCC is a versatile compound with a range of biological activities that make it a promising candidate for further research.
Mechanism of Action
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid exerts its biological effects through a number of mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammatory mediators, and the inhibition of acetylcholinesterase activity. These effects make 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid a promising candidate for further research in the fields of anti-inflammatory therapy, cancer treatment, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its versatility, as it has a range of biological activities that make it a promising candidate for further research. However, one limitation of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid is its potential toxicity, which must be carefully evaluated in order to ensure its safety for use in humans.
Future Directions
There are a number of potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease. In addition, future research could focus on the development of novel 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid derivatives with enhanced biological activity and reduced toxicity. Finally, further studies could investigate the potential use of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of 3-methylcyclopentanone with methyl isocyanate in the presence of a base catalyst. The resulting product is then treated with bromine to yield 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-2-3-9(6-8)7-13-10(14)12(4-5-12)11(15)16/h8-9H,2-7H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHHISCHXZXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid |
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